7,8-Difluoroquinolin-3-amine
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Overview
Description
7,8-Difluoroquinolin-3-amine is a fluorinated quinoline derivative with the molecular formula C9H6F2N2. This compound is notable for its unique structural features, which include two fluorine atoms at the 7 and 8 positions of the quinoline ring and an amine group at the 3 position. These modifications confer distinct chemical and biological properties, making it a subject of interest in various scientific fields.
Scientific Research Applications
7,8-Difluoroquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives, which are valuable in materials science and catalysis.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving quinoline derivatives.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
It is known that primary amines, such as 7,8-difluoroquinolin-3-amine, can be sensitively detected via fluorescence after their reaction with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde (nda) in the presence of cyanide . This suggests that the compound may interact with specific cellular targets that can be detected using fluorescence-based techniques.
Biochemical Pathways
The compound’s potential to interact with primary amines suggests it may influence pathways involving these molecules .
Pharmacokinetics
The compound is reported to have high gastrointestinal (gi) absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoroquinolin-3-amine typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic aromatic substitution of a suitable precursor, such as 7,8-difluoroquinoline, with an amine source under controlled conditions. The reaction often requires the use of a base, such as potassium carbonate, and a polar aprotic solvent, like dimethylformamide, to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 7,8-Difluoroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions, often using hydrogenation catalysts like palladium on carbon, can convert the compound into tetrahydroquinoline derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Quinolinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Comparison with Similar Compounds
7-Fluoroquinoline: A single fluorine atom at the 7 position.
8-Fluoroquinoline: A single fluorine atom at the 8 position.
7,8-Difluoroquinoline: Lacks the amine group at the 3 position.
Uniqueness: 7,8-Difluoroquinolin-3-amine is unique due to the presence of both fluorine atoms and the amine group, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research .
Properties
IUPAC Name |
7,8-difluoroquinolin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2/c10-7-2-1-5-3-6(12)4-13-9(5)8(7)11/h1-4H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHIEXAOQCAVFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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